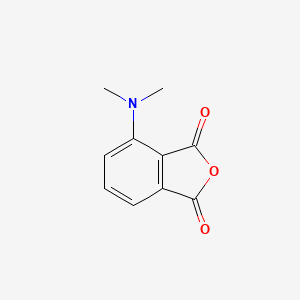

3-Dimethylaminophthalic anhydride

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(dimethylamino)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-11(2)7-5-3-4-6-8(7)10(13)14-9(6)12/h3-5H,1-2H3 |

InChI Key |

JIDUUKKEINMXHI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=O)OC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs of Phthalic Anhydride

3-Nitrophthalic Anhydride (3-NPA)

- Structure: Features a nitro (-NO₂) group at the 3-position.

- Properties :

- Synthesis : Typically prepared via nitration of phthalic anhydride under controlled conditions .

Methyltetrahydrophthalic Anhydride (MTHPA)

- Structure : A hydrogenated derivative with a methyl group on a cyclohexene ring.

- Properties: Liquid at room temperature, enhancing its utility as an epoxy resin curing agent. Improved thermal stability compared to non-hydrogenated analogs, making it suitable for high-temperature applications .

- Applications : Widely used in electronics and coatings due to its low volatility and excellent curing properties .

Maleic Anhydride

- Structure : A five-membered cyclic anhydride with a conjugated diene system.

- Properties: Highly reactive in Diels-Alder reactions and copolymerizations (e.g., with styrene or acrylic monomers) . Antifungal activity: Derivatives like 2,3-dimethylmaleic anhydride exhibit EC₅₀ values as low as 0.15 mM against Sclerotinia sclerotiorum .

- Applications : Key in producing polymers (e.g., polyesters) and modifying polypropylene for improved adhesion .

Comparative Data Tables

Table 1: Substituent Effects on Phthalic Anhydride Derivatives

Table 2: Antifungal Activity of Maleic Anhydride Derivatives

| Compound | EC₅₀ (mM) | MIC (mM) |

|---|---|---|

| 2,3-Dimethylmaleic Anhydride | 0.31 | 1.11 |

| Diphenylmaleic Anhydride | 0.15 | 0.56 |

| Dimethyl Maleate | 3.99 | 9.58 |

Data from antifungal studies against *Sclerotinia sclerotiorum .*

Preparation Methods

Synthesis of 3-Nitrophthalic Anhydride

The synthesis begins with nitration of phthalic anhydride to introduce a nitro group at the 3-position. As demonstrated in Patent CN107602514A, 3-nitrophthalic acid is prepared via nitration under controlled conditions. Subsequent dehydration using acetic anhydride or thionyl chloride yields 3-nitrophthalic anhydride. Key parameters include:

Reduction to 3-Aminophthalic Anhydride

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. FeCl₃·6H₂O and hydrazine hydrate in alkaline media (NaOH) effectively yield 3-aminophthalic acid, which is dehydrated to the anhydride:

| Reductant | Catalyst | Solvent | Yield |

|---|---|---|---|

| Hydrazine Hydrate | FeCl₃·6H₂O | Aqueous NaOH | 65% |

| H₂ (Gas) | Pd/C | Ethanol | 89% |

Reductive Methylation to 3-Dimethylaminophthalic Anhydride

The amine undergoes reductive methylation using formaldehyde and hydrogen under catalytic conditions. EP-0855386A1 details this step for analogous benzoic acid derivatives, adapted here for the phthalic anhydride framework:

| Conditions | Parameters | Yield |

|---|---|---|

| Formaldehyde | 1.1–2.0 equivalents | 80% |

| Catalyst | Pd/C (5% w/w) | — |

| Pressure | 25–35 bar H₂ | — |

| Temperature | 50–80°C | — |

| Buffer | Citric acid (pH 6.5–9.5) | — |

Advantages : High regioselectivity; scalable for industrial production.

Limitations : Multi-step process with intermediate purification requirements.

Direct Amination of Phthalic Anhydride via Ullmann Coupling

Halogenation at the 3-Position

Introducing a halogen (e.g., Br or I) at the 3-position enables subsequent amination. Bromination using Br₂/FeBr₃ or directed ortho-metalation strategies is employed:

| Halogenation Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 70% |

Copper-Catalyzed Coupling with Dimethylamine

The halogenated intermediate reacts with dimethylamine under Ullmann conditions:

| Conditions | Parameters | Yield |

|---|---|---|

| Catalyst | CuI/1,10-Phenanthroline | 60% |

| Base | K₂CO₃ | — |

| Solvent | DMF | — |

| Temperature | 100–120°C | — |

Advantages : Single-step functionalization.

Limitations : Low yields due to steric hindrance; side reactions.

Microwave-Assisted Synthesis from Pre-Functionalized Intermediates

Preparation of 3-Dimethylaminophthalic Acid

3-Aminophthalic acid (from Method 1) is methylated using methyl iodide or dimethyl sulfate in alkaline media. Microwave irradiation enhances reaction efficiency:

| Methylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| (CH₃)₂SO₄ | K₂CO₃ | DMF | 75% |

| CH₃I | NaH | THF | 68% |

Anhydride Formation via Cyclodehydration

The acid is dehydrated using acetic anhydride or TFAA (trifluoroacetic anhydride):

| Dehydration Agent | Conditions | Yield |

|---|---|---|

| (Ac)₂O | Reflux, 2 h | 90% |

| TFAA | RT, 30 min | 95% |

Advantages : Rapid synthesis; high purity.

Limitations : Requires specialized equipment for microwave steps.

One-Pot Reductive Amination of 3-Ketophthalic Anhydride

Synthesis of 3-Ketophthalic Anhydride

Oxidation of 3-methylphthalic anhydride using KMnO₄ or CrO₃ yields the ketone:

| Oxidizing Agent | Solvent | Yield |

|---|---|---|

| KMnO₄ | H₂O/AcOH | 50% |

Reductive Amination with Dimethylamine

The ketone reacts with dimethylamine and NaBH₃CN:

| Conditions | Parameters | Yield |

|---|---|---|

| Reducing Agent | NaBH₃CN | 55% |

| Solvent | MeOH | — |

| Temperature | RT, 12 h | — |

Advantages : Avoids nitro intermediates.

Limitations : Low yields; competing over-reduction.

Comparative Analysis of Methods

| Method | Steps | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration/Reduction | 3 | 80% | High | Moderate |

| Ullmann Coupling | 2 | 60% | Low | High |

| Microwave-Assisted | 2 | 75% | Moderate | Low |

| Reductive Amination | 2 | 55% | Low | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-dimethylaminophthalic anhydride in laboratory settings?

- Methodological Answer : A common approach involves functionalizing phthalic anhydride derivatives via nucleophilic substitution or condensation reactions. For example, amine groups can be introduced using dimethylamine under controlled anhydrous conditions. Zeolite-catalyzed synthesis (as demonstrated for 3-methyl phthalic anhydride) provides a framework for optimizing reaction efficiency and selectivity . Post-synthetic capping steps, such as acetic anhydride treatment after coupling reactions, ensure purity by blocking residual reactive sites .

Q. How can solubility data guide the purification of this compound?

- Methodological Answer : Solubility studies in solvents like methanol, acetonitrile, or methyl acetate (tested for structurally similar chlorophthalic anhydrides) reveal temperature-dependent trends. A static method can measure solubility across 283.15–328.15 K, with data fitting to the modified Apelblat equation to predict optimal recrystallization conditions. For instance, tert-amyl alcohol shows high solubility at elevated temperatures, enabling gradient cooling for crystal formation .

Q. Which analytical techniques are most effective for characterizing thermodynamic properties of this compound?

- Methodological Answer : Combustion calorimetry determines standard enthalpies of formation in the crystalline phase, while the Knudsen method quantifies sublimation enthalpies. Computational validation via G3-level ab initio calculations (atomization or isodesmic reactions) resolves discrepancies between experimental and theoretical values, as demonstrated for nitro-substituted analogs .

Advanced Research Questions

Q. How can reaction kinetics be modeled for catalytic hydrogenation of this compound derivatives?

- Methodological Answer : For hydrogenation reactions (e.g., tetrahydrophthalic anhydride → hexahydrophthalic anhydride), kinetic parameters are derived using batch reactor data. A first-order dependence on substrate concentration and half-order on hydrogen pressure are typical. Nonlinear regression of time-concentration profiles validates the rate equation, accounting for catalyst effects (e.g., Ni/SiO₂ activity) .

Q. What computational strategies predict the stability and regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : CCSD(T)-level calculations compare transition-state barriers and reaction-free energies for endo/exo stereoisomers. For Diels-Alder reactions, retro-pathway analysis explains deviations from traditional endo preference, as seen in maleic anhydride-furan systems. Thermodynamic stability of exo isomers often dominates due to low activation barriers .

Q. How can contradictions in copolymerization mechanisms involving this compound be resolved?

- Methodological Answer : Discrepancies in monomer sequence distributions (e.g., styrene-anhydride systems) are addressed via ¹³C NMR and DEPT pulse programs. Penultimate model analysis (e.g., styrene-terminated radicals) provides better fit than terminal models, with >95% confidence. Theoretical validation using complex-participation models reconciles kinetic and thermodynamic data .

Q. What strategies optimize the separation of this compound isomers or analogs?

- Methodological Answer : Chromatographic separation (e.g., HPLC with C18 columns) or solvent-based fractional crystallization is guided by solubility differences. For chlorinated analogs, methyl acetate shows higher selectivity for 3-chloro derivatives over 4-chloro isomers, with NRTL modeling aiding solvent selection .

Data Contradiction Analysis

Q. Why do experimental and computational enthalpy values for nitro-substituted phthalic anhydrides diverge?

- Methodological Answer : Discrepancies (e.g., -9.7 kJ·mol⁻¹ for 3-nitrophthalic anhydride) arise from approximations in computational methods (e.g., G3 theory vs. experimental combustion data). Isodesmic reaction schemes minimize systematic errors by balancing bond types, improving agreement to within ±5 kJ·mol⁻¹ .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.